Butetamate
CAS No.: 14007-64-8
Cat. No.: VC20987938
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14007-64-8 |
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Molecular Formula | C16H25NO2 |
Molecular Weight | 263.37 g/mol |
IUPAC Name | 2-(diethylamino)ethyl 2-phenylbutanoate |
Standard InChI | InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3 |
Standard InChI Key | CKWHSYRZDLWQFV-UHFFFAOYSA-N |
SMILES | CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC |
Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC |
Introduction
Chemical Structure and Properties
Basic Information
Butetamate has the molecular formula C₁₆H₂₅NO₂ with a molecular weight of 263.37 g/mol . The compound is classified as an alkylbenzene according to chemical taxonomy . Its structural characteristics contribute significantly to its pharmacological activity and metabolism patterns.
Physical Properties
The topological polar surface area of butetamate is approximately 29.5 Ų . This property influences the compound's ability to permeate cell membranes and interact with biological targets. The physical characteristics of butetamate facilitate its absorption and distribution within the body, contributing to its therapeutic effects.
Chemical Structure
Butetamate is chemically identified as 2-(diethylamino)ethyl 2-phenylbutanoate . Its structure consists of a phenyl ring attached to a butanoate group, with an ester linkage to a diethylaminoethyl moiety. This specific arrangement creates a molecule with both lipophilic and hydrophilic regions, affecting its pharmacokinetic profile and interaction with biological receptors.
Nomenclature and Identifiers
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for butetamate is 2-(diethylamino)ethyl 2-phenylbutanoate . This standardized naming convention allows for precise identification of the compound across scientific literature and chemical databases.
Chemical Identifiers
Butetamate is registered with various identifiers in chemical and pharmaceutical databases:
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InChI: InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3
Synonyms
The compound is known by several synonyms in scientific and pharmaceutical contexts:
Pharmacokinetics and Metabolism
Metabolites
Research indicates that butetamate undergoes metabolism in the body, producing two primary metabolites:
These metabolites have been studied to better understand the pharmacokinetic parameters and biological activity of butetamate. The presence and concentration of these metabolites in plasma can be measured to determine the absorption, distribution, and elimination patterns of the parent compound.
Pharmacokinetic Parameters
The pharmacokinetic assessment of butetamate includes several key parameters that describe its behavior in the body:
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Maximum plasma concentration (Cmax)
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Time to reach maximum plasma concentration (tmax)
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50% of the maximum plasma concentration (Cmax50%)
These parameters allow researchers and clinicians to understand how butetamate is processed by the body, including its absorption rate, distribution pattern, and elimination timeline.
Pharmacological Effects and Mechanism of Action
Antitussive Activity
Butetamate functions primarily as a non-narcotic antitussive agent for the suppression of cough. It can be administered in its base form or as a salt, such as butetamate citrate . The compound works by modulating the cough reflex pathway, reducing the sensitivity to cough-inducing stimuli.
Clinical Studies and Efficacy
Comparative Clinical Trials
A significant randomized, placebo-controlled, six-way crossover study evaluated the effects of butetamate at multiple doses (22.5 mg, 45.0 mg, 67.5 mg, and 90.0 mg) compared to dextromethorphan (30 mg) and placebo on capsaicin-induced cough in healthy volunteers . This study design allowed for a comprehensive comparison of different treatment options and dosing regimens.
Efficacy Results
The primary endpoint in this clinical trial was the area under the curve (AUC) of log10 C5 from pre-dose to 12 hours after dosing . C5 represents the concentration of capsaicin required to induce five coughs, with higher values indicating reduced cough sensitivity. The results are summarized in the following table:
Treatment | Geometric least square mean AUC(0,12 h) of log10 C5 | Treatment/placebo ratio | Two-sided 95% CI | P value |
---|---|---|---|---|
Dextromethorphan 30 mg | 21.45 | 1.06 | 1.02, 1.11 | 0.011 |
Butetamate 22.5 mg | 19.83 | 0.96 | 0.90, 1.02 | 0.171 |
Butetamate 45.0 mg | 21.23 | 1.05 | 0.99, 1.10 | 0.095 |
Butetamate 67.5 mg | 21.27 | 1.02 | 0.98, 1.07 | 0.322 |
Butetamate 90.0 mg | 21.23 | 1.02 | 0.98, 1.06 | 0.265 |
Placebo | 20.18 | - | - | - |
This data illustrates that dextromethorphan 30 mg demonstrated statistically significant efficacy compared to placebo (p = 0.011), while none of the butetamate doses reached statistical significance in the primary endpoint analysis .
Pharmacodynamic Results
The pharmacodynamic parameters revealed modest increases in efficacy (Emax) as the dose of butetamate increased:
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Log10 C2 Emax ranged from 1.4 (22.5 mg butetamate) to 1.5 (90 mg butetamate)
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Log10 C5 Emax ranged from 2.0 (22.5 mg butetamate) to 2.1 (90 mg butetamate)
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Median tEmax for both log10 C2 and log10 C5 occurred at 4 hours for all doses of butetamate
For comparison, the 30 mg dextromethorphan dose resulted in a mean log10 C2 Emax of 1.6 and mean log10 C5 Emax of 2.1, with median tEmax occurring at 6 hours for log10 C2 and 4 hours for log10 C5 .
Formulations
Butetamate Citrate
Butetamate is also available as a citrate salt, known as butetamate citrate. This salt form has the molecular formula C18H29NO3 and a molecular weight of 307.4278 . Its chemical name is diethyl[2-[2-(2-phenylbutyroyloxy)ethoxy]ethyl]ammonium dihydrogen citrate . The citrate salt formulation may offer advantages in terms of stability, solubility, or other pharmaceutical properties compared to the base compound.
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